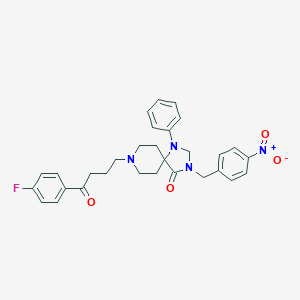

N-(4-Nitrobenzyl)spiperone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Nitrobenzyl)spiperone, also known as this compound, is a useful research compound. Its molecular formula is C30H31FN4O4 and its molecular weight is 530.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Dopamine Receptor Binding Studies

N-(4-Nitrobenzyl)spiperone serves as a valuable tool for studying dopamine D2 receptors. Research indicates that this compound exhibits a high affinity for D2 receptors compared to serotonin 5-HT2 receptors, making it a suitable candidate for investigating the pharmacological properties of these receptors.

Key Findings:

- Selectivity : this compound has shown improved selectivity for D2 receptors when compared to other spiperone analogs. This selectivity is crucial for accurately mapping D2 receptor distribution in the brain .

- Radiolabeling Potential : The compound can be labeled with fluorine-18 (^18F), which enhances its utility as a radiotracer in PET imaging. This application allows researchers to visualize and quantify D2 receptor density in vivo, providing insights into various neuropsychiatric disorders .

Positron Emission Tomography (PET)

The use of this compound as a PET tracer has opened new avenues in neuroimaging. Its ability to selectively bind to D2 receptors enables researchers to study dopamine-related pathologies such as schizophrenia, Parkinson's disease, and addiction.

Applications in PET Imaging:

- In Vivo Studies : The ^18F-labeled version of this compound has been utilized in animal models to assess the dynamics of dopamine receptor engagement under various physiological and pathological conditions .

- Biodistribution Analysis : Studies have demonstrated that this compound can effectively map the biodistribution of D2 receptors across different brain regions, aiding in the understanding of receptor-mediated signaling pathways .

Pharmacological Insights

The study of this compound has provided significant insights into the pharmacology of dopamine and serotonin receptors. By examining its interactions with these receptors, researchers have gained a deeper understanding of their roles in neurotransmission and behavior.

Research Outcomes:

- Receptor Affinity Profiles : Investigations into the structure-activity relationship (SAR) of this compound analogs have revealed critical information about how modifications can enhance or diminish receptor binding affinities .

- Behavioral Studies : Animal studies utilizing this compound have contributed to elucidating the behavioral effects associated with altered dopamine signaling, thereby informing potential therapeutic strategies for treating mood disorders and psychosis .

Case Studies and Experimental Data

The following table summarizes key experimental findings related to this compound:

Propriétés

Numéro CAS |

138091-80-2 |

|---|---|

Formule moléculaire |

C30H31FN4O4 |

Poids moléculaire |

530.6 g/mol |

Nom IUPAC |

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(4-nitrophenyl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C30H31FN4O4/c31-25-12-10-24(11-13-25)28(36)7-4-18-32-19-16-30(17-20-32)29(37)33(22-34(30)26-5-2-1-3-6-26)21-23-8-14-27(15-9-23)35(38)39/h1-3,5-6,8-15H,4,7,16-22H2 |

Clé InChI |

LUQXMQICZKCESV-UHFFFAOYSA-N |

SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |

SMILES canonique |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |

Synonymes |

N-(4-nitrobenzyl)spiperone N-(4-nitrobenzyl)spiperone hydrochloride N-(p-nitrobenzyl)spiperone PNBS-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.